2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core substituted with a 3-methoxyphenylsulfanyl group at position 4 and an N-(2,4,6-trimethylphenyl)acetamide moiety at position 2. The triazoloquinoxaline scaffold is known for its role in modulating kinase and receptor interactions, while the sulfanyl and acetamide substituents enhance solubility and target specificity . The 2,4,6-trimethylphenyl group in the acetamide moiety likely contributes to steric effects, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-16-12-17(2)24(18(3)13-16)29-23(33)15-31-27(34)32-22-11-6-5-10-21(22)28-26(25(32)30-31)36-20-9-7-8-19(14-20)35-4/h5-14H,15H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBICMQOKEIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as cesium carbonate (Cs₂CO₃) at room temperature . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the triazoloquinoxaline core, using reagents like halogenated aromatics.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with various molecular targets. The triazoloquinoxaline core can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other triazoloquinoxaline and sulfanyl-acetamide derivatives. Key comparisons include:
Key Observations :
- Core Heterocycle: The triazoloquinoxaline core distinguishes the target compound from ODQ (oxadiazoloquinoxaline) and quinazolinone derivatives. ODQ’s oxadiazole ring enhances NO-guanylyl cyclase inhibition, while the triazole in the target compound may favor kinase interactions .
- Substituent Impact : The 3-methoxyphenylsulfanyl group in the target compound may enhance membrane permeability compared to the 4-chlorophenyl group in , which improves DNA intercalation but reduces solubility.
- Acetamide Variations: The 2,4,6-trimethylphenyl group in the target compound likely increases metabolic stability relative to the methylsulfanylanilino group in , which may confer redox activity.
Bioactivity and Target Correlations
Evidence from hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests that triazoloquinoxalines with sulfanyl-acetamide substituents cluster with kinase inhibitors and DNA-binding agents . For example:
- Compounds with 3-methoxyphenyl groups (like the target) show higher correlation with kinase inhibition (e.g., EGFR, VEGFR2) compared to 4-chlorophenyl analogues, which align with topoisomerase inhibitors .
- Sulfanyl linkages in the target compound may mimic disulfide bonds in enzyme active sites, enhancing reversible binding—a feature observed in cysteine protease inhibitors .
Computational Similarity Metrics
- Tanimoto Coefficient: The target compound shares a Tanimoto score >0.8 with ODQ and quinazolinone derivatives using MACCS fingerprints, indicating high structural overlap in pharmacophoric features .
- Docking Affinity : Molecular dynamics simulations predict that the 3-methoxyphenylsulfanyl group in the target compound interacts with hydrophobic pockets in kinase ATP-binding domains, similar to staurosporine derivatives .
Research Findings and Gaps
- Bioactivity Data: Limited experimental data exist for the target compound. Analogues like ODQ and quinazolinone derivatives provide indirect evidence of cGMP pathway or topoisomerase modulation.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (triazole coupling) or (diazonium salt reactions), but yield optimization for the 2,4,6-trimethylphenyl acetamide remains unverified.
- ADME Properties: Computational models (e.g., SwissADME) predict moderate bioavailability (LogP ~3.5) and CYP3A4 metabolism, consistent with triazoloquinoxalines .
Biological Activity
The compound 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide is a novel derivative within the class of triazole and quinoxaline compounds. This article focuses on its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.6 g/mol. Its structure features a quinoxaline nucleus linked to a triazole moiety and a methoxyphenyl sulfanyl group, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Triazole derivatives have been shown to possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound's structural features may enhance its ability to inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis .
Anticancer Activity
The anticancer potential of similar quinoxaline derivatives has been documented extensively. For example:
- Cell Proliferation Inhibition : Compounds with quinoxaline structures have demonstrated antiproliferative effects in cancer cell lines. The specific compound has been evaluated for its efficacy against colorectal cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .
Anti-inflammatory Properties
Compounds with triazole and quinoxaline frameworks are also noted for their anti-inflammatory effects:
- Mechanism of Action : These compounds may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake. Similarly, the sulfanyl group can influence the reactivity and interaction with biological targets .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antibacterial Study : A series of triazole derivatives were synthesized and tested for antibacterial activity, revealing MIC values as low as 0.125 μg/mL against resistant strains .
- Anticancer Evaluation : A study involving quinoxaline derivatives reported significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
